

# Application Notes and Protocols for MRTX-EX185 Cell-Based Assays

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## Compound of Interest

Compound Name: Mrtx-EX185

Cat. No.: B12410608

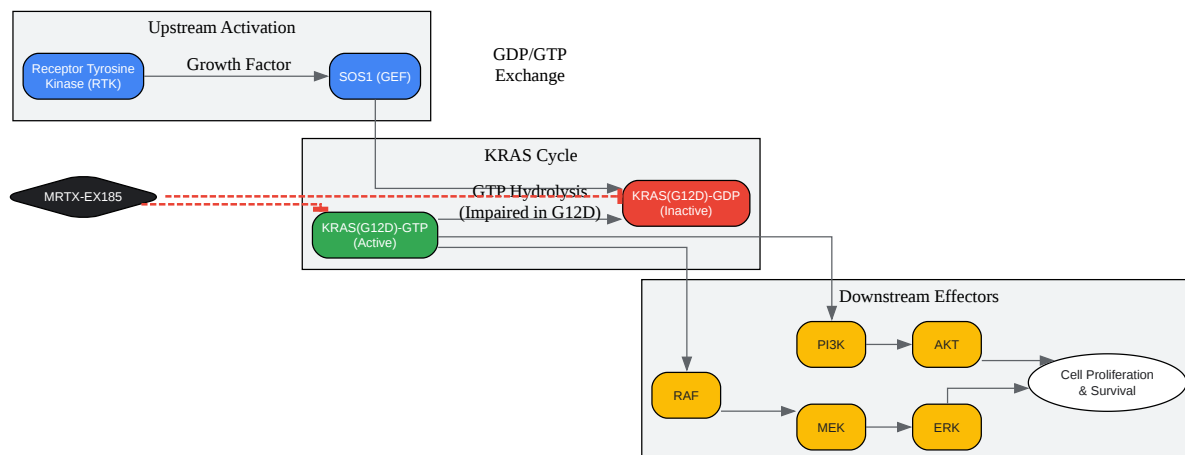
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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to characterize the activity of **MRTX-EX185**, a potent and selective inhibitor of KRAS(G12D). The following protocols describe methods to assess the impact of **MRTX-EX185** on cell viability, target engagement, and downstream signaling pathways.

## KRAS Signaling Pathway and MRTX-EX185 Mechanism of Action

The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways.<sup>[1][2]</sup> In its active state, bound to guanosine triphosphate (GTP), KRAS activates downstream effector proteins, leading to cell proliferation, survival, and differentiation.<sup>[1][3]</sup> The RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways are two major downstream cascades regulated by KRAS.<sup>[1][3][4]</sup> Mutations in the KRAS gene, such as G12D, can lead to a constitutively active protein, driving oncogenesis in various cancers.<sup>[5]</sup> **MRTX-EX185** is an inhibitor that targets the KRAS(G12D) mutant, binding to both the inactive GDP-bound and active GTP-bound states.<sup>[6][7]</sup> This binding prevents downstream signaling, thereby inhibiting the proliferation of KRAS(G12D)-driven cancer cells.<sup>[6]</sup>



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Caption: KRAS(G12D) signaling pathway and the inhibitory action of **MRTX-EX185**.

## Cell Viability Assay

This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to measure the effect of **MRTX-EX185** on the viability of KRAS(G12D)-mutant cancer cells.[6][8][9]

## Experimental Protocol

Materials:

- KRAS(G12D)-mutant cell line (e.g., SW-1990)

- Non-KRAS dependent cell line (e.g., HEK293) for selectivity assessment
- Complete cell culture medium
- **MRTX-EX185**
- DMSO (vehicle control)
- 96-well white, clear-bottom assay plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Cell Seeding:
  - Trypsinize and count cells.
  - Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
  - Incubate overnight at 37°C, 5% CO<sub>2</sub>.
- Compound Treatment:
  - Prepare a 10-point serial dilution of **MRTX-EX185** in complete medium (e.g., starting from 100 µM). Include a DMSO-only vehicle control.
  - Add 100 µL of the compound dilutions to the respective wells.
  - Incubate for 72 hours at 37°C, 5% CO<sub>2</sub>.
- Assay Measurement:
  - Equilibrate the plate to room temperature for 30 minutes.[8]
  - Add 100 µL of CellTiter-Glo® Reagent to each well.[8]

- Mix on an orbital shaker for 2 minutes to induce cell lysis.[\[8\]](#)
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[\[8\]](#)
- Measure luminescence using a plate reader.

## Data Presentation

Table 1: Effect of **MRTX-EX185** on Cell Viability

Concentration (nM)	SW-1990 (KRAS G12D) % Viability (±SD)	HEK293 (KRAS WT) % Viability (±SD)
0 (Vehicle)	100 ± 4.5	100 ± 5.1
0.1	98.2 ± 5.2	99.1 ± 4.8
1	95.6 ± 4.1	98.5 ± 5.3
10	80.3 ± 3.8	97.2 ± 4.9
50	55.1 ± 3.2	96.8 ± 5.0
70 (IC <sub>50</sub> )	50.0 ± 2.9	95.4 ± 4.7
100	42.7 ± 2.5	94.9 ± 5.2
500	15.8 ± 1.9	93.1 ± 4.6
1000	5.2 ± 1.1	92.5 ± 4.8
10000	2.1 ± 0.8	90.7 ± 5.4

## Target Engagement Assay

This protocol utilizes the NanoBRET™ Target Engagement Assay to confirm the binding of **MRTX-EX185** to KRAS(G12D) within intact cells.[\[5\]](#)[\[10\]](#)[\[11\]](#)

## Experimental Protocol

Materials:

- HEK293 cells
- Vector encoding KRAS(G12D)-NanoLuc® fusion protein
- Transfection reagent
- Opti-MEM® I Reduced Serum Medium
- NanoBRET™ tracer specific for KRAS
- **MRTX-EX185**
- DMSO (vehicle control)
- 96-well white, non-binding surface plates
- NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
- BRET-capable plate reader

Procedure:

- Transfection:
  - Co-transfect HEK293 cells with the KRAS(G12D)-NanoLuc® vector according to the transfection reagent manufacturer's protocol.
  - Plate the transfected cells in a 96-well plate and incubate for 24 hours.
- Compound and Tracer Addition:
  - Prepare serial dilutions of **MRTX-EX185** in Opti-MEM®.
  - Add the test compound to the cells.
  - Immediately add the NanoBRET™ tracer at a pre-determined optimal concentration.
  - Incubate at 37°C, 5% CO<sub>2</sub> for 2 hours.

- Signal Detection:
  - Prepare the NanoBRET™ Nano-Glo® Substrate with the Extracellular NanoLuc® Inhibitor.
  - Add the substrate mixture to each well.
  - Read the donor (460 nm) and acceptor (610 nm) emission signals on a BRET-capable plate reader.

## Data Presentation

Table 2: **MRTX-EX185** Target Engagement in KRAS(G12D)-NanoLuc® Expressing Cells

Concentration (nM)	NanoBRET™ Ratio (mBU ±SD)	% Inhibition (±SD)
0 (Vehicle)	850 ± 42	0 ± 5.0
1	835 ± 39	1.8 ± 4.6
10	765 ± 35	10.0 ± 4.1
30	620 ± 28	27.1 ± 3.3
90 (IC <sub>50</sub> )	425 ± 21	50.0 ± 2.5
200	250 ± 15	70.6 ± 1.8
500	120 ± 9	85.9 ± 1.1
1000	60 ± 5	92.9 ± 0.6
5000	45 ± 4	94.7 ± 0.5
10000	42 ± 3	95.1 ± 0.4

## Downstream Signaling Pathway Inhibition Assay (p-ERK)

This protocol employs the AlphaLISA® SureFire® Ultra™ p-ERK1/2 (Thr202/Tyr204) Assay to quantify the inhibitory effect of **MRTX-EX185** on the phosphorylation of ERK, a key

downstream effector of the KRAS pathway.[\[4\]](#)[\[12\]](#)

## Experimental Protocol

Materials:

- SW-1990 (KRAS G12D) cell line
- Complete cell culture medium and serum-free medium
- **MRTX-EX185**
- DMSO (vehicle control)
- 96-well culture plates
- AlphaLISA® SureFire® Ultra™ p-ERK1/2 (Thr202/Tyr204) Assay Kit
- Alpha-enabled plate reader

Procedure:

- Cell Culture and Treatment:
  - Seed SW-1990 cells in a 96-well plate and grow to ~90% confluency.
  - Serum-starve the cells for 4 hours in serum-free medium.
  - Treat cells with serial dilutions of **MRTX-EX185** for 2 hours at 37°C.
- Cell Lysis:
  - Remove the medium and add 50 µL of Lysis Buffer to each well.
  - Incubate for 10 minutes at room temperature with gentle shaking.
- AlphaLISA Assay:
  - Transfer 10 µL of lysate to a 384-well white OptiPlate™.

- Add 5  $\mu$ L of the Acceptor Mix and incubate for 1 hour at room temperature.
- Add 5  $\mu$ L of the Donor Mix and incubate for 1 hour at room temperature in the dark.
- Read the plate on an Alpha-enabled reader.

## Data Presentation

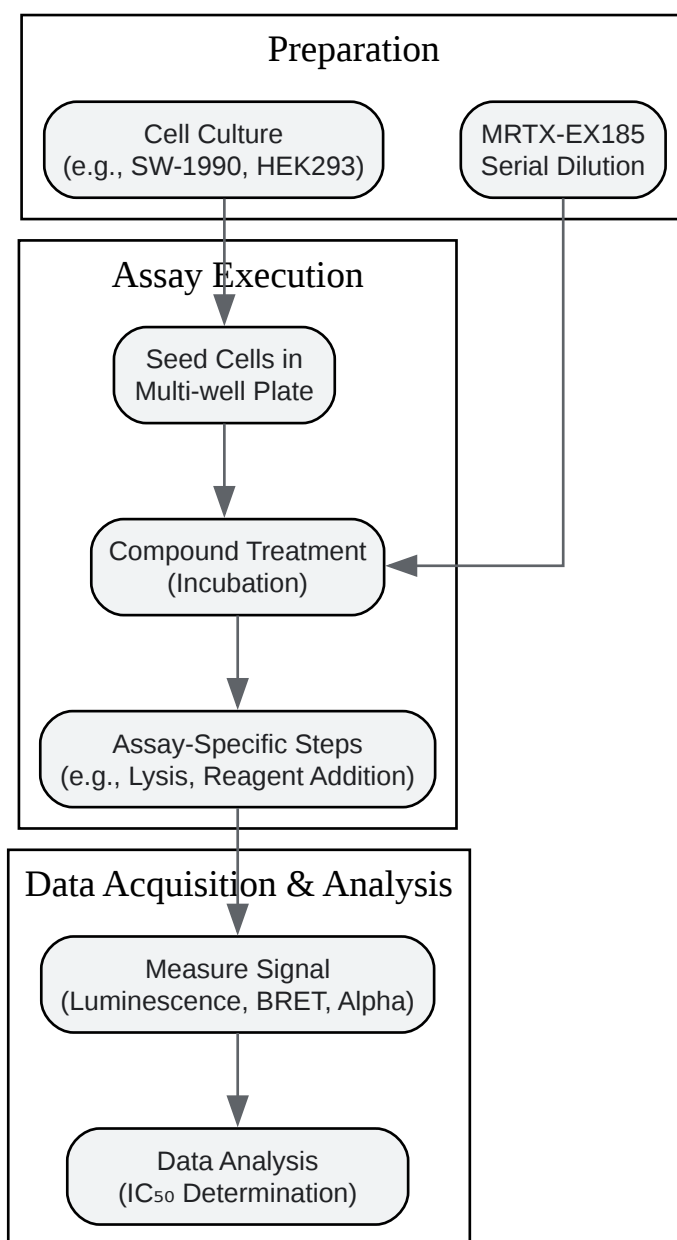
Table 3: Inhibition of ERK Phosphorylation by **MRTX-EX185** in SW-1990 Cells

Concentration (nM)	AlphaLISA Signal (Counts $\pm$ SD)	% p-ERK Inhibition ( $\pm$ SD)
0 (Vehicle)	150,000 $\pm$ 8,500	0 $\pm$ 5.7
1	145,000 $\pm$ 7,900	3.3 $\pm$ 5.3
10	120,000 $\pm$ 6,800	20.0 $\pm$ 4.5
50	80,000 $\pm$ 4,500	46.7 $\pm$ 3.0
60 (IC <sub>50</sub> )	75,000 $\pm$ 4,100	50.0 $\pm$ 2.7
100	50,000 $\pm$ 3,200	66.7 $\pm$ 2.1
500	20,000 $\pm$ 1,800	86.7 $\pm$ 1.2
1000	10,000 $\pm$ 1,100	93.3 $\pm$ 0.7
10000	5,000 $\pm$ 600	96.7 $\pm$ 0.4

## Experimental Workflow Overview

The following diagram illustrates the general workflow for the cell-based assays described.





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Caption: General experimental workflow for **MRTX-EX185** cell-based assays.

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Address: 3281 E Guasti Rd

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